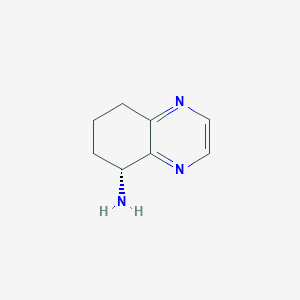

(R)-5,6,7,8-Tetrahydroquinoxalin-5-amine

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Science

Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. rsc.orgsigmaaldrich.com These structures are of immense importance in modern chemical science for several reasons. They form the core framework of a vast number of natural products, including alkaloids, vitamins, and nucleic acids (DNA and RNA). google.com In fact, an analysis of FDA-approved drugs revealed that 59% of small-molecule pharmaceuticals contain nitrogen heterocycles. acs.org

The presence of nitrogen atoms in a heterocyclic ring imparts unique physicochemical properties to the molecule. clockss.org Nitrogen's ability to participate in hydrogen bonding and its electron-rich nature allows these compounds to readily interact with biological macromolecules such as proteins and enzymes. google.com This makes them ideal candidates for the development of new drugs and other bioactive agents. sigmaaldrich.comclockss.org Beyond pharmaceuticals, nitrogen-containing heterocycles are utilized in a wide array of applications, including agrochemicals, dyes, polymers, and corrosion inhibitors. acs.orgclockss.org

The Quinoxaline (B1680401) Scaffold: A Privileged Framework in Chemical Research and its Derivatives

Within the broad family of nitrogen-containing heterocycles, the quinoxaline scaffold has been identified as a "privileged" structure in medicinal chemistry. thegoodscentscompany.comnih.gov Quinoxalines are bicyclic heterocycles containing a benzene (B151609) ring fused to a pyrazine (B50134) ring. This framework has been the subject of extensive research due to the wide range of biological activities exhibited by its derivatives, including antibacterial, antifungal, anticancer, and antiviral properties. nih.govfemaflavor.org

The versatility of the quinoxaline ring allows for the introduction of various substituents, leading to a diverse library of compounds with fine-tuned biological activities. thegoodscentscompany.comepa.gov The N-oxide derivatives of quinoxaline, in particular, have shown significant potential as therapeutic agents. nih.govfemaflavor.org The simple, flexible, and bioisosteric nature of the quinoxaline scaffold makes it an attractive starting point for the design of novel drugs that can potentially circumvent resistance mechanisms developed against existing therapies. mdpi.com

Emergence of Tetrahydroquinoxaline Derivatives as Research Subjects

More recently, research has expanded to include reduced forms of the quinoxaline scaffold, such as tetrahydroquinoxaline derivatives. These molecules, where the pyrazine ring of the quinoxaline is partially saturated, offer a three-dimensional structure that can be advantageous for interacting with the complex binding sites of biological targets. The synthesis of novel tetrahydroquinazoline (B156257) derivatives has been explored, with some compounds showing promise as antitubercular agents. sigmaaldrich.com The development of efficient synthetic methods, such as iridium-catalyzed asymmetric hydrogenation, has made chiral tetrahydroquinoxaline derivatives more accessible for research. rsc.org

The Critical Role of Chiral Amines in Advanced Synthesis and Biological Investigations

Chiral amines, which are amines containing a stereocenter, are fundamental building blocks in organic synthesis and are crucial components of many biologically active molecules. sigmaaldrich.comresearchgate.net It is estimated that 40-45% of small-molecule pharmaceuticals contain a chiral amine moiety. researchgate.net The specific three-dimensional arrangement of atoms in a chiral molecule, known as its stereochemistry, can have a profound impact on its biological activity. Often, only one enantiomer (a non-superimposable mirror image) of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even cause undesirable side effects.

Consequently, the development of methods for the enantioselective synthesis of chiral amines is a major focus of modern organic chemistry. researchgate.netchemicalbook.com These methods, which include catalytic asymmetric hydrogenation and enzymatic resolutions, allow for the preparation of single enantiomers of chiral amines with high purity. rsc.org

Scope and Rationale for Research on (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine

The compound this compound combines several key structural features that make it a compelling subject for chemical research. It possesses a tetrahydroquinoxaline core, providing a versatile and biologically relevant scaffold. Furthermore, it features a chiral amine at the 5-position, introducing a specific three-dimensional geometry that is often critical for biological recognition.

While direct research on this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active tetrahydroquinoline and tetrahydroquinoxaline derivatives suggests its potential as a valuable building block for the synthesis of novel compounds with interesting pharmacological properties. The development of synthetic strategies to access this specific enantiomer would be a significant step towards exploring its potential applications in medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5,6,7,8-Tetrahydroquinoxaline | C₈H₁₀N₂ | 134.18 | 34413-35-9 sigmaaldrich.comthegoodscentscompany.com |

| 5,6,7,8-Tetrahydroquinolin-5-amine | C₉H₁₂N₂ | 148.209 | 71569-15-8 epa.gov |

| (S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C₉H₁₄Cl₂N₂ | Not specified | 865303-57-7 researchgate.net |

Structure

3D Structure

Properties

CAS No. |

911824-59-4 |

|---|---|

Molecular Formula |

C8H11N3 |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(5R)-5,6,7,8-tetrahydroquinoxalin-5-amine |

InChI |

InChI=1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2/t6-/m1/s1 |

InChI Key |

ABSBOMCIPXOKJL-ZCFIWIBFSA-N |

Isomeric SMILES |

C1C[C@H](C2=NC=CN=C2C1)N |

Canonical SMILES |

C1CC(C2=NC=CN=C2C1)N |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for R 5,6,7,8 Tetrahydroquinoxalin 5 Amine and Analogues

Asymmetric Catalysis in Tetrahydroquinoxaline Synthesis

Asymmetric catalysis is a powerful strategy for obtaining enantiopure molecules, utilizing chiral catalysts to favor the formation of one enantiomer over the other. rsc.org For the synthesis of chiral THQs, transition-metal-catalyzed asymmetric hydrogenation is a highly sustainable and green approach, offering excellent atom economy with minimal byproducts. nih.gov

The direct asymmetric hydrogenation of N-heteroaromatic compounds is a highly efficient strategy for producing chiral amines. nih.gov Transition metals such as iridium, rhodium, and ruthenium are frequently used, with the choice of metal and chiral ligand being critical to the success of the reaction. wiley-vch.deacs.org

Iridium-based catalysts have proven highly effective for the asymmetric hydrogenation of quinoxalines. In 2009, pioneering work demonstrated the highly enantioselective iridium-catalyzed hydrogenation of alkyl-substituted quinoxalines using a diphosphinite ligand, (R)-H8-binapo, and a monodentate phosphoramidite (B1245037) ligand, (S)-PipPhos. nih.gov

More recently, a novel iridium-catalyzed protocol was developed that allows for the synthesis of both (R) and (S) enantiomers of THQs with high yields and excellent enantioselectivities simply by changing the solvent. rsc.org This system, which utilizes an iridium catalyst with a chiral bisphosphine-thiourea ligand (L6), notably operates without the need for any additives, which are often required in other systems to enhance the reaction rate and control enantioselectivity. rsc.orgrsc.org For instance, the hydrogenation of 2-phenylquinoxaline (B188063) using the [Ir(cod)Cl]₂/L6 system in a toluene/dioxane solvent mixture yields the (R)-enantiomer with up to 98% enantiomeric excess (ee). nih.gov Mechanistic studies suggest that the non-covalent π–π interactions between the catalyst, substrate, and solvent are crucial for controlling the enantioselectivity in this system. rsc.org

The additive effects of amines have also been investigated in iridium-catalyzed asymmetric hydrogenation of 2-phenylquinoxaline. nih.gov It was found that an amine additive could lead to a more active hydride-amide catalyst, resulting in high enantioselectivity. nih.gov

Interactive Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Phenylquinoxaline

| Catalyst Precursor | Ligand | Solvent | Additive | Product Enantiomer | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| [Ir(cod)Cl]₂ | L6 | Toluene/Dioxane | None | (R) | 93 | 98 | nih.gov |

| [Ir(cod)Cl]₂ | L6 | EtOH | None | (S) | 83 | 93 | nih.gov |

| [{Ir(H)((S)-BINAP)}₂(μ-Cl)₃]Cl | (S)-BINAP | Not Specified | N-methyl-p-anisidine | (S) | High | High | nih.gov |

| [Ir(cod)Cl]₂ | (S)-PipPhos | Not Specified | Not Specified | Not Specified | >99 | 96 | dicp.ac.cn |

Rhodium complexes are also widely employed in the asymmetric hydrogenation of various substrates. wiley-vch.de For the synthesis of chiral THQs, a highly efficient Rh-thiourea-catalyzed asymmetric hydrogenation method has been developed. rsc.org This system demonstrates excellent yields and enantioselectivities under mild conditions (1 MPa H₂ pressure at room temperature) and has been successfully scaled up to the gram level. rsc.org

Another approach involves the rhodium-catalyzed asymmetric dearomatization of quinoxalinium salts. nih.gov This method generates chiral dihydroquinoxalines (DHQs) with high enantioselectivity, which can then be reduced to the corresponding THQs. nih.gov This strategy is advantageous as it uses readily available starting materials and allows for the late-stage introduction of various substituents. nih.gov For example, using a chiral diene ligand with a rhodium catalyst, various aryl and alkenyl boronic acids can be added to quinoxalinium salts, followed by reduction to yield substituted THQs. nih.gov

Additionally, rhodium catalysts featuring bisphosphine-thiourea ligands have been successfully used for the asymmetric hydrogenation of unprotected N-H imines, which are challenging substrates. nih.gov This highlights the versatility of these ligands in rhodium catalysis for the synthesis of chiral amines. nih.gov

Interactive Table 2: Rhodium-Catalyzed Synthesis of Tetrahydroquinoxaline Analogues

| Catalyst System | Substrate Type | Key Transformation | Yield | ee (%) | Reference |

|---|---|---|---|---|---|

| Rh-thiourea | Quinoxalines | Asymmetric Hydrogenation | High | up to >99 | rsc.org |

| Rh/Chiral Diene | Quinoxalinium Salts | Asymmetric Dearomatization/Reduction | Moderate | up to 92 | nih.gov |

| Cp*Rh/TsDPEN | Quinoxaline-2-carbaldehydes | Reductive Amination/ATH | High | up to >99 | rsc.org |

| Rh/Bisphosphine-thiourea | N-H Imines | Asymmetric Hydrogenation | up to 97 | up to 95 | nih.gov |

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, employing a hydrogen donor molecule such as formic acid, isopropanol, or a Hantzsch ester. nih.govmdpi.com This method is one of the most powerful approaches for the asymmetric reduction of C=N bonds to afford enantiomerically enriched amines. mdpi.com

Relay catalysis combining a metal complex with a chiral Brønsted acid can facilitate the conversion of alkyne-containing anilines into chiral tetrahydroquinolines, which are structurally related to THQs. rice.edu This sequential process involves an initial hydroamination followed by an asymmetric transfer hydrogenation of the resulting cyclic imine intermediate. rice.edu

For the synthesis of vicinal diamines, a one-pot tandem reaction involving reductive amination and asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes has been developed using a Cp*Rh catalyst with formic acid/triethylamine as the reductant. rsc.org Chiral diamine ligands based on an 8-amino-5,6,7,8-tetrahydroquinoline skeleton have been employed in rhodium- and iridium-catalyzed ATH of cyclic imines, demonstrating the utility of this structural motif in creating effective catalysts. mdpi.comnih.govresearchgate.net

The success of transition metal-catalyzed asymmetric synthesis is heavily dependent on the structure of the chiral ligand. wiley-vch.de The ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. wiley-vch.de

For the synthesis of chiral THQs, several classes of ligands have proven effective:

Bisphosphine-Thiourea Ligands: These ligands, which contain both a bisphosphine unit for metal coordination and a thiourea (B124793) group for secondary interactions (e.g., hydrogen bonding), have shown remarkable success. rsc.orgrsc.org The thiourea moiety can play a crucial role in anion binding or in forming hydrogen bonds with the substrate, enhancing enantioselectivity. rsc.orgnih.gov A ferrocene-based bisphosphine-thiourea ligand has been used in Rh-catalyzed hydrogenation of quinoxalines, while another variant was key to the solvent-controlled Ir-catalyzed system. rsc.orgrsc.org

Diphosphinite and Phosphoramidite Ligands: Ligands such as (R)-H8-binapo (a diphosphinite) and (S)-PipPhos (a phosphoramidite) were among the first to be used for the highly enantioselective Ir-catalyzed hydrogenation of quinoxalines. nih.gov

8-Amino-5,6,7,8-tetrahydroquinoline-based Ligands: Chiral diamines incorporating the tetrahydroquinoline scaffold itself have been synthesized and used as ligands in ATH reactions. mdpi.comnih.gov These ligands, known as CAMPY, have been effective in rhodium-catalyzed ATH of dihydroisoquinolines. mdpi.com

P-Chirogenic Phosphine Ligands: Ligands with chirality centered on the phosphorus atom, such as TangPhos and DuanPhos, are highly effective in Rh-catalyzed asymmetric hydrogenations, known for their high catalytic activity and enantioselectivity. wiley-vch.de

The design of these ligands, particularly creating a rigid and well-defined chiral pocket around the metal's active site, is fundamental to achieving high levels of stereocontrol. wiley-vch.de

A significant breakthrough in the synthesis of chiral THQs is the development of a catalytic system where the enantioselectivity can be switched by simply changing the solvent. rsc.orgrsc.org In a recently developed Ir-catalyzed asymmetric hydrogenation of quinoxalines using a specific chiral bisphosphine-thiourea ligand (L6), the reaction produces the (R)-enantiomer of the THQ in a toluene/dioxane mixture, while using ethanol (B145695) as the solvent yields the (S)-enantiomer. nih.govrsc.org

This remarkable solvent-controlled inversion of enantioselectivity is attributed to different non-covalent interactions dominating in different solvent environments. rsc.org

In toluene/dioxane , non-covalent π-π stacking interactions between the substrate and the catalyst are believed to be the primary factor controlling the stereochemical outcome, leading to the (R)-product. rsc.org

In ethanol , O-H interactions involving the alcohol solvent molecules become dominant, changing the preferred orientation of the substrate as it approaches the catalyst and resulting in the formation of the (S)-product. rsc.org

This finding represents a major advance in asymmetric hydrogenation, providing a highly efficient and switchable route to both enantiomers of a chiral product from the same catalytic system. rsc.org

Interactive Table 3: Solvent-Controlled Enantioselective Hydrogenation of 2-Phenylquinoxaline

| Catalyst System | Solvent | Product Enantiomer | Yield (%) | ee (%) | Dominant Interaction | Reference |

|---|---|---|---|---|---|---|

| [Ir(cod)Cl]₂ / L6 | Toluene/Dioxane (4:1) | (R) | 93 | 98 | π-π Stacking | rsc.org |

| [Ir(cod)Cl]₂ / L6 | Ethanol (EtOH) | (S) | 83 | 93 | O-H Interaction | rsc.org |

Transition Metal-Catalyzed Asymmetric Hydrogenation Protocols

Stereoselective Chemical Transformations Employed in the Synthesis of (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine

The critical challenge in synthesizing this compound lies in the stereocontrolled introduction of the amine group at the C5 position. This section details strategies to establish this stereogenic center, including the synthesis of key chiral precursors.

Strategies for Establishing the Stereogenic Center at C5

A highly effective strategy for establishing the stereochemistry at the C5 position involves the kinetic resolution of a racemic precursor, followed by chemical transformation. While a direct enzymatic resolution of 5-amino-5,6,7,8-tetrahydroquinoxaline has not been extensively reported, a well-established analogous method for the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline provides a robust blueprint. mdpi.com

This analogous approach utilizes a lipase-catalyzed dynamic kinetic resolution of the corresponding racemic alcohol, (±)-5,6,7,8-tetrahydroquinolin-8-ol. mdpi.com In this process, one enantiomer of the alcohol is selectively acylated by the enzyme in the presence of an acyl donor, such as vinyl acetate (B1210297), allowing for the separation of the acylated and unreacted enantiomers. mdpi.com The separated enantiomers can then be individually converted to the desired amine with high stereochemical fidelity.

For the synthesis of this compound, a similar pathway can be envisioned starting from racemic 5,6,7,8-tetrahydroquinoxalin-5-ol. The key steps, based on the tetrahydroquinoline analogue, would be:

Dynamic Kinetic Resolution: Enzymatic acylation of (±)-5,6,7,8-tetrahydroquinoxalin-5-ol to selectively produce the (R)-acetoxy or (S)-hydroxy derivative.

Separation: Chromatographic separation of the resulting ester and the unreacted alcohol.

Hydrolysis (if necessary): Conversion of the separated acetate back to the alcohol. mdpi.com

Conversion to the Amine: The chiral alcohol is then converted to the corresponding amine. A common method involves mesylation of the hydroxyl group followed by nucleophilic substitution with an azide (B81097) anion (e.g., sodium azide). Subsequent reduction of the azide, typically via catalytic hydrogenation (e.g., using Pd/C), yields the target primary amine with inversion of configuration. mdpi.com

This strategy offers a reliable method for obtaining the desired (R)-enantiomer with high optical purity.

Precursor Synthesis and Stereochemical Control (e.g., (R)-tert-butyl (5,6,7,8-tetrahydroquinoxalin-5-yl)carbamate)

The protection of the synthesized chiral amine is often a crucial step for further synthetic manipulations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions. nih.govgoogle.com The synthesis of (R)-tert-butyl (5,6,7,8-tetrahydroquinoxalin-5-yl)carbamate would proceed from the corresponding chiral amine.

The general reaction for the Boc-protection of an amine involves its treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane (B109758) or acetonitrile. google.com

Table 1: Representative Reaction for Boc-Protection of a Chiral Amine

| Reactant | Reagent | Solvent | Product |

| This compound | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | Dichloromethane | (R)-tert-butyl (5,6,7,8-tetrahydroquinoxalin-5-yl)carbamate |

This protected precursor is a stable, versatile intermediate that can be used in a variety of subsequent chemical transformations, such as N-alkylation or coupling reactions, with the stereocenter at C5 preserved. The Boc group can be readily removed at a later stage using acids like trifluoroacetic acid or hydrochloric acid in a suitable solvent. nih.gov

General Synthetic Routes to Tetrahydroquinoxaline Derivatives

The synthesis of the core tetrahydroquinoxaline scaffold can be achieved through several established methods. These routes provide access to the foundational heterocyclic system upon which further functionalization and stereochemical control can be implemented.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone for the synthesis of quinoxaline (B1680401) and its derivatives. nih.gov The most traditional approach involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For the synthesis of tetrahydroquinoxalines, a similar strategy can be employed using a saturated 1,2-diamine precursor.

A plausible route to a 5-substituted tetrahydroquinoxaline would involve the reaction of a suitably substituted cyclohexane-1,2-diamine with a 1,2-dicarbonyl compound. The reaction is typically carried out in a suitable solvent, and the specific conditions can be tailored based on the reactivity of the substrates.

More advanced one-pot cascade processes have also been developed. For instance, the reaction of 2-nitroanilines with α-ketoesters or α-diketones in the presence of a reducing agent can lead to the formation of dihydroquinoxalinones and tetrahydroquinoxalines. nih.gov A metal-free approach using bis(catecholato)diboron (B79384) (B₂cat₂) and water has been reported for the reduction of the nitro group and subsequent hydrogenation of the imine intermediate. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems, including quinoxalines. While the Suzuki coupling is primarily used for C-C bond formation, palladium catalysis is also extensively used for C-N bond formation (Buchwald-Hartwig amination), which is highly relevant for the synthesis of amino-substituted quinoxalines.

However, in the context of building the quinoxaline ring itself, palladium-catalyzed reactions can be employed in cascade processes. For example, a palladium-catalyzed carboamination has been developed for the enantioselective synthesis of tetrahydroquinoxalines. nih.gov This reaction involves the coupling of an aryl or alkenyl halide with an alkene bearing a pendant amine nucleophile. nih.gov This method allows for the formation of the heterocyclic ring and the simultaneous introduction of a stereocenter.

Table 2: Example of a Palladium-Catalyzed Carboamination for Tetrahydroquinoxaline Synthesis

| Substrate | Catalyst System | Product | Enantiomeric Ratio (er) |

| Alkene with pendant amine | Pd₂(dba)₃ / (S)-Siphos-PE | Tetrahydroquinoxaline with quaternary stereocenter | up to >95:5 |

Data sourced from a study on the enantioselective synthesis of tetrahydroquinolines, tetrahydroquinoxalines, and tetrahydroisoquinolines via Pd-catalyzed alkene carboamination reactions. nih.gov

While the provided outline specifies Suzuki coupling, the broader field of palladium-catalyzed reactions, particularly those forming C-N bonds and those involving cascade cyclizations, offers more direct routes to the target structures.

Reduction of N-Oxide Moieties

Quinoxaline N-oxides are versatile intermediates in the synthesis of quinoxaline derivatives. The N-oxide groups activate the heterocyclic ring, facilitating various transformations. Subsequent reduction of the N-oxide(s) can provide access to quinoxalines, dihydroquinoxalines, or tetrahydroquinoxalines, depending on the reducing agent and reaction conditions. nih.gov

A variety of reducing agents can be employed for the deoxygenation of quinoxaline N-oxides, including catalytic hydrogenation, complex metal hydrides, and sodium hypophosphite. nih.gov The choice of reagent is critical to control the extent of reduction. For instance, milder reducing agents might lead to the mono-N-oxide or the fully aromatized quinoxaline, whereas more potent reducing systems can lead to the saturation of the pyrazine (B50134) ring to form a tetrahydroquinoxaline. nih.gov

The synthesis of quinoxaline-1,4-dioxides can be achieved through methods like the Beirut reaction, which involves the cycloaddition of a benzofurazan (B1196253) N-oxide with a suitable two-carbon partner. nih.gov Subsequent reduction of these N-oxides provides a viable pathway to the tetrahydroquinoxaline core.

Microwave-Assisted Synthetic Methodologies

Microwave-assisted synthesis has been recognized as a valuable technique for the rapid and efficient production of quinoxaline derivatives. udayton.edudigitellinc.com This approach often leads to significantly reduced reaction times, increased product yields, and can frequently be performed under solvent-free conditions, aligning with the principles of green chemistry. udayton.edunih.gov The application of microwave irradiation has proven effective in various synthetic transformations, including the synthesis of complex heterocyclic structures and enantioselective reactions. nih.gov

Research into the microwave-assisted synthesis of quinoxaline derivatives has demonstrated its broad applicability. For instance, a novel methodology has been developed for the high-yield, solvent-free synthesis of quinoxaline derivatives in just five minutes. udayton.edu This method stands in contrast to traditional synthetic routes that often necessitate complex solvents and prolonged reaction periods to achieve lower yields. udayton.edu

Furthermore, focused microwave irradiation has been successfully employed in the multi-step enantioselective synthesis of benzimidazolyl quinoxalinones on a soluble polymer support. nih.gov A key finding from this research was that the cleavage of the polymer support at room temperature did not lead to any significant racemization, thereby preserving the chiral integrity of the products. nih.gov This is particularly relevant for the synthesis of enantiomerically pure compounds like this compound.

In another application, quinoxalines have been synthesized from a variety of α-hydroxyketones and 1,2-diamines using manganese(IV) dioxide as a catalyst under solvent-free microwave irradiation, with reaction times as short as one minute. nih.gov

While specific research detailing the microwave-assisted synthesis of this compound is not extensively documented in the provided results, the synthesis of analogous amino-substituted compounds has been explored. For example, a series of 5-aminosubstituted camptothecin (B557342) analogs were prepared from the corresponding 5-hydroxycamptothecin utilizing microwave irradiation. nih.gov This suggests the potential for applying similar microwave-based protocols for the amination of suitable quinoxaline precursors.

A study on the synthesis of quinoxaline derivatives provides specific reaction conditions for a microwave-assisted approach. udayton.edu In this work, dichloroquinoxaline was reacted with various nucleophiles in the presence of triethylamine, with the mixture being subjected to microwave irradiation for 5 minutes at 160°C to yield the desired products. udayton.edu

The research in this area underscores the advantages of microwave-assisted organic synthesis, including the absence of costly and harmful solvents and dramatically shortened reaction times compared to conventional heating methods. udayton.edu

Table 1: Examples of Microwave-Assisted Synthesis of Quinoxaline Analogues and Related Heterocycles

| Product | Starting Materials | Reaction Conditions | Yield | Reference |

| Benzimidazolyl quinoxalinones | Immobilized ortho-nitro fluoro benzimidazoles, chiral alpha amino esters | Focused microwave irradiation | Not specified | nih.gov |

| Quinoxaline derivatives | Dichloroquinoxaline, Nucleophile, Triethylamine | 5 minutes at 160°C | 69% for N2,N3-dibenzylquinoxaline-2,3-diamine | udayton.edu |

| Quinoxalines | alpha-Hydroxyketones, 1,2-Diamines | Manganese(IV) dioxide, 1 minute, solvent-free | Not specified | nih.gov |

| 5-Aminocamptothecin analogs | 5-Hydroxycamptothecin | Microwave irradiation | Not specified | nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine, ¹H and ¹³C NMR are used to map the carbon-hydrogen framework.

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. The spectrum for this compound would show distinct signals for the aromatic protons on the pyrazine (B50134) ring, the chiral proton at the C5 position, and the aliphatic protons of the tetrahydro ring. The chemical shifts (δ) and coupling constants (J) are critical for assigning these protons. Two-dimensional NMR techniques like COSY are used to establish proton-proton correlations, confirming the connectivity within the molecule. bas.bg

¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms. The spectrum would display unique signals for each carbon in the molecule, including the aromatic carbons, the aliphatic carbons of the saturated ring, and the chiral carbon atom (C5) bearing the amine group. The chemical shift of C5 would be a key indicator of the amine substitution. Techniques like HMQC and HMBC correlate the proton and carbon signals, providing a complete and unambiguous assignment of the molecular structure. nih.gov

Expected ¹H and ¹³C NMR Data Interpretation: Interactive Data Table: Predicted NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C2-H | Aromatic region (~8.0-8.5) | Aromatic region (~140-150) | Proton on the pyrazine ring. |

| C3-H | Aromatic region (~8.0-8.5) | Aromatic region (~140-150) | Proton on the pyrazine ring. |

| C4a | - | Aromatic region (~130-140) | Quaternary carbon. |

| C5-H | Aliphatic region, downfield shift due to -NH₂ (~3.5-4.5) | Aliphatic region (~45-55) | Chiral center proton. |

| C6-H₂ | Aliphatic region (~1.5-2.5) | Aliphatic region (~20-30) | Diastereotopic protons. |

| C7-H₂ | Aliphatic region (~1.5-2.5) | Aliphatic region (~20-30) | Protons of the saturated ring. |

| C8-H₂ | Aliphatic region, downfield shift due to N (~2.5-3.5) | Aliphatic region (~40-50) | Protons adjacent to the pyrazine ring N. |

| C8a | - | Aromatic region (~130-140) | Quaternary carbon. |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with high precision. The monoisotopic mass of C₉H₁₂N₃⁺ (the protonated molecule) would be a key value to confirm. uni.lu The fragmentation pattern observed in the mass spectrum offers further structural confirmation, showing characteristic losses of fragments from the parent ion. For instance, the parent compound, 5,6,7,8-tetrahydroquinoxaline, has a molecular weight of 134.1784 g/mol . nist.govnist.gov The addition of an amine group at position 5 would increase this mass accordingly.

Expected Mass Spectrometry Data: Interactive Data Table: Predicted Mass Spectrometry Data for C₉H₁₁N₃

| Ion | Formula | Predicted m/z | Analysis Type |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₂N₃⁺ | 162.1082 | High-Resolution MS (HRMS) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the amine and the aromatic ring. Key expected vibrations include:

N-H stretching: Primary amines (R-NH₂) typically show two bands in the region of 3400-3250 cm⁻¹ due to symmetric and asymmetric stretching. orgchemboulder.com

N-H bending: A characteristic bending vibration for primary amines appears around 1650-1580 cm⁻¹. orgchemboulder.com

C-N stretching: The C-N stretching of an aliphatic amine would be observed in the 1250–1020 cm⁻¹ region. orgchemboulder.com

Aromatic C=N and C=C stretching: These vibrations are expected in the 1600-1450 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | Medium |

| Primary Amine (N-H) | Bend (Scissoring) | 1650-1580 | Medium-Strong |

| Aliphatic C-N | Stretch | 1250-1020 | Medium-Weak |

| Aromatic C=N/C=C | Stretch | 1600-1450 | Medium-Strong |

| Aromatic C-H | Stretch | >3000 | Medium-Weak |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is the definitive method for determining the enantiomeric excess (e.e.) of a chiral compound like this compound. rsc.org To separate the (R) and (S) enantiomers, a chiral stationary phase (CSP) is used. The differential interaction of the two enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. nih.govnih.gov By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of the (R)-enantiomer can be precisely calculated, which is a critical quality attribute for stereospecific applications. The development of a successful HPLC method involves optimizing the mobile phase composition and flow rate to achieve baseline separation of the enantiomers. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. For this compound (C₉H₁₁N₃), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer must match these theoretical values within an acceptable margin of error (typically ±0.4%) to confirm the empirical and molecular formula of the synthesized compound. mdpi.com This analysis serves as a fundamental check of the compound's purity and elemental makeup.

Interactive Data Table: Elemental Composition of C₉H₁₁N₃

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 67.05% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.88% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 26.07% |

| Total | | | | 161.208 | 100.00% |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry Optimization, and Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of many-body systems, making it a cornerstone of modern computational chemistry. nih.govarxiv.org For (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine, DFT calculations are instrumental in determining its fundamental chemical characteristics.

Electronic Structure and Molecular Geometry Optimization: The process begins with geometry optimization, where DFT calculations are used to find the lowest-energy three-dimensional arrangement of atoms, representing the molecule's most stable conformation. nih.gov Functionals such as B3LYP or the more recent DM21, paired with basis sets like 6–311G(d,p), are commonly employed to achieve a balance between computational cost and accuracy. arxiv.orgnih.gov This optimization provides precise bond lengths, bond angles, and dihedral angles. nih.gov

Once the optimized geometry is obtained, DFT is used to calculate various electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive. These calculations also provide insights into the charge distribution across the molecule, which is crucial for understanding intermolecular interactions. chemrxiv.org

Table 1: Representative Electronic Properties Calculable by DFT

| Calculated Property | Significance |

|---|---|

| Total Energy | Indicates the stability of the molecular structure. |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. nih.gov |

| Dipole Moment | Measures the polarity of the molecule, influencing solubility and interactions. |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Interaction Studies

While DFT provides a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interaction dynamics.

Conformational Analysis: For a flexible molecule like this compound, which contains a non-aromatic, puckered ring, MD simulations are essential for exploring its conformational landscape. These simulations can identify the various accessible conformations (or shapes) of the molecule and the energetic barriers between them, providing a comprehensive understanding of its flexibility in different environments.

Computational Insights into Reaction Mechanisms and Enantioselectivity

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. For chiral molecules, these techniques can explain the origin of enantioselectivity in asymmetric synthesis.

Studies on the synthesis of chiral tetrahydroquinoxaline derivatives have utilized DFT calculations to uncover the underlying mechanisms of enantioselectivity. nih.gov In processes like the iridium-catalyzed asymmetric hydrogenation of a quinoxaline (B1680401) precursor, DFT can be used to model the entire catalytic cycle. nih.gov Researchers can calculate the energies of reactants, intermediates, transition states, and products for the pathways leading to both the (R) and (S) enantiomers. By comparing the activation energies of the key enantioselective-determining transition states, the preference for the formation of one enantiomer over the other can be rationalized. These calculations can also shed light on the role of the chiral ligand and the solvent in controlling the stereochemical outcome. nih.gov

In Silico Prediction of Molecular Interactions Relevant to Research Applications

In silico techniques, especially molecular docking, are widely used to predict and analyze the interactions between small molecules and macromolecular targets. This approach is fundamental in early-stage drug discovery for identifying potential drug candidates and their biological targets.

For derivatives of the related tetrahydroquinazoline (B156257) scaffold, molecular docking studies have been performed to screen for potential antitubercular activity. mdpi.comresearchgate.net These studies predicted high binding affinities for essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1. mdpi.comresearchgate.netnih.gov Such in silico screening suggests that this compound could also be investigated for similar activities. The docking process places the ligand into the active site of the target protein and scores the interaction, typically in terms of binding energy, to predict the most favorable binding mode. researchgate.net This provides hypotheses about key interactions, such as hydrogen bonds or pi-stacking, that are crucial for binding. researchgate.net

Table 2: Example of a Hypothetical In Silico Docking Study

| Target Protein (PDB Code) | Organism | Predicted Binding Energy (kcal/mol) | Potential Application |

|---|---|---|---|

| Dihydrofolate Reductase (1DF7) | M. tuberculosis | -8.5 | Antitubercular researchgate.net |

| Pantothenate Kinase (4BF1) | M. tuberculosis | -7.9 | Antitubercular mdpi.com |

| β-glucosidase (4A3Y) | Rauvolfia serpentina | -9.1 | Antidiabetic researchgate.net |

Structure-Activity Relationship (SAR) Derivations through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a crucial role in deriving these relationships, guiding the optimization of lead compounds.

By computationally creating a library of virtual analogs of this compound with different substituents, researchers can calculate various molecular descriptors for each analog. These descriptors can be electronic (e.g., atomic charges from DFT), steric (e.g., molecular volume), or binding-related (e.g., docking scores). These calculated properties are then correlated with experimentally determined activities using statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling.

Research on Molecular Interactions and Biological Activities Excluding Clinical Studies

Investigation of (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine as a Chiral Building Block in Drug Discovery Research

Chiral molecules are fundamental as strategic building blocks in the synthesis of pharmaceuticals. nih.gov The interaction between a drug and its biological target, which is almost always chiral, necessitates a precise stereochemical match. enamine.net Consequently, regulatory bodies like the FDA emphasize the need to study individual enantiomers for their specific pharmacological properties. nih.gov this compound and its analogs, such as (S)-5,6,7,8-tetrahydroquinolin-8-amine, are considered "privileged scaffolds." nih.gov This designation stems from their ability to serve as a foundation for developing novel compounds with potential therapeutic applications, including agents for cancer and HIV. nih.gov

The incorporation of a chiral tetrahydroquinoline moiety is a significant synthetic strategy in drug discovery for creating new chemotherapeutic agents. nih.gov For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully used as ligands in metal complexes for asymmetric catalysis, highlighting their utility in synthesizing other complex chiral molecules like biologically active alkaloids. mdpi.com The development of drugs increasingly relies on such chiral building blocks, not just for optimizing lead compounds but also in the initial stages of discovering hit compounds. enamine.net The availability of optically pure building blocks like (R)-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride as a drug intermediate facilitates the synthesis of various active compounds for research purposes. medchemexpress.com

Exploration of Biological Targets and Mechanisms of Action in Research Models

The tetrahydroquinoxaline and tetrahydroquinoline cores are key to the diverse biological activities observed in their derivatives. Research has focused on identifying specific molecular targets and elucidating the mechanisms through which these compounds exert their effects in various research models.

Protein kinases are critical regulators of cellular processes, and their inhibition is a major strategy in cancer therapy. nih.govnih.gov While direct studies on this compound as a kinase inhibitor are limited, research on related structures is informative. Derivatives of the closely related tetrahydroisoquinoline scaffold have been investigated for their potential to inhibit enzymes. For example, certain new 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives were evaluated for their inhibitory potential against the RET (Rearranged during Transfection) enzyme, a receptor tyrosine kinase. nih.gov Molecular docking studies showed that these compounds could bind to the RET enzyme, suggesting inhibitory activity. nih.gov

Furthermore, a series of tetrahydroquinoline (THQ) derivatives were identified as potent and selective inhibitors of factor XIa (FXIa), a serine protease involved in the coagulation cascade. nih.gov This finding points to the potential of the tetrahydroquinoline scaffold in developing antithrombotic agents. nih.gov Other research has shown that tetrahydroisoquinoline derivatives can inhibit cholinergic enzymes like acetylcholinesterase and butyrylcholinesterase, as well as Na+, K+-ATPase, an enzyme often overexpressed in tumors. mdpi.com

Research has identified derivatives of 2-phenyl-5,6,7,8-tetrahydroquinoxaline as antagonists of the P2X1-purinoceptor. nih.govresearchgate.netnih.gov This receptor, stimulated by adenosine (B11128) 5'-triphosphate (ATP), is involved in the contraction of smooth muscle cells in the vas deferens. nih.govnih.gov Antagonism of this receptor is being explored as a potential non-hormonal method for male contraception. nih.govresearchgate.net

In laboratory studies using isolated rat vas deferens, a series of 2-phenyl-5,6,7,8-tetrahydroquinoxaline analogs were synthesized and tested. nih.gov The parent compound, 2-phenyl-5,6,7,8-tetrahydroquinoxaline, showed an IC₅₀ of approximately 134 μM. nih.gov By adding various substituents to the phenyl ring, researchers aimed to increase potency. nih.govresearchgate.net The addition of polar groups at the meta position and both polar and aliphatic substituents at the para position significantly enhanced the inhibition of contractions. nih.govnih.gov A di-substituted derivative, compound 31 (2-hydroxy, 4-fluoro), emerged as the most potent, with an IC₅₀ of 14 μM. researchgate.netnih.gov

Beyond P2X1, other receptors are also targeted by related scaffolds. A series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines were reported as novel C5a receptor antagonists, showing high binding affinity and potent functional antagonism. nih.gov Additionally, the (S)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine (B1249066) has been identified as a key scaffold for developing potent CXCR4 antagonists, which have implications for both anti-HIV drugs and cancer treatment. nih.gov

The biological effects of tetrahydroquinoxaline derivatives often stem from their ability to modulate key cellular pathways.

mTOR Pathway Inhibition Research: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation and is frequently dysregulated in cancer. nih.govnih.gov While direct evidence linking this compound to mTOR inhibition is not prominent, the development of mTOR inhibitors is an active area of research where novel heterocyclic compounds are often explored. nih.gov

Tubulin Polymerization Studies: Microtubules are essential components of the cytoskeleton involved in cell division, making them an attractive target for anticancer drugs. mdpi.com A series of 5,6,7,8-tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidines, which are structurally related to tetrahydroquinoxalines, were designed as microtubule targeting agents. mdpi.com Several of these compounds were found to be potent inhibitors of tubulin polymerization, with one compound being approximately 7-fold more potent than the lead compound in a microtubule depolymerization assay. mdpi.com

Cell Cycle Arrest in In Vitro Models: Interference with the cell cycle is a common mechanism for anticancer agents. A derivative of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910), designated (R)-5a, was shown to induce a concentration-dependent increase in the G0/G1 phase of the cell cycle in A2780 ovarian carcinoma cells, accompanied by a decrease in the S and G2/M phases. nih.gov Other studies on tetrahydroquinolinone derivatives demonstrated an ability to induce cell cycle arrest at the G2/M phase in non-small cell lung cancer cells (A549). nih.gov Similarly, certain 5,6,7,8-tetrahydroisoquinoline derivatives were also found to cause cell cycle arrest at the G2/M checkpoint in liver cancer (HEPG2) cells. nih.gov

Antiproliferative Activity Research in Cell-Based Models

A significant body of research has demonstrated the antiproliferative activity of tetrahydroquinoxaline analogs against various cancer cell lines. The chiral nature of these compounds can have a substantial impact on their biological effect. nih.gov

A library of derivatives based on 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine was tested against a panel of cancer cells. nih.gov The (R)-enantiomer of one derivative, (R)-5a, was identified as the most active compound, showing significant antiproliferative effects. nih.govunipd.it This compound's mechanism was further investigated, revealing its ability to induce mitochondrial membrane depolarization and the production of reactive oxygen species (ROS) in A2780 cells. nih.govunipd.it

Similarly, newly synthesized tetrahydroquinolinone derivatives showed potent anticancer activity on human colon cancer cells (HCT-116) and non-small cell lung cancer cells (A549). nih.gov Research on 5,6,7,8-tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidine derivatives also revealed potent antiproliferative effects, with IC₅₀ values below 40 nM for the most active compounds. mdpi.com These compounds were also effective against cell lines that exhibit resistance to the common chemotherapeutic drug paclitaxel. mdpi.com

Table 1: Antiproliferative Activity of Selected Tetrahydroquinoline and Related Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Tetrahydroquinoline Derivative | (R)-5a | A2780 (Ovarian Carcinoma) | 1.87 ± 0.11 | nih.gov |

| Tetrahydroquinoline Derivative | (R)-5a | HT-29 (Colorectal Adenocarcinoma) | 3.50 ± 0.21 | nih.gov |

| Tetrahydroquinoline Derivative | (R)-5a | MSTO-211H (Biphasic Mesothelioma) | 3.30 ± 0.20 | nih.gov |

| Tetrahydroquinolinone Derivative | 4a | A549 (Non-small Cell Lung Cancer) | 5.0 ± 0.2 | nih.gov |

| Tetrahydroquinolinone Derivative | 4a | HCT-116 (Colon Cancer) | 2.5 ± 0.1 | nih.gov |

| Tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidine | Compound 4 | MDA-MB-435 (Melanoma) | 0.009 | mdpi.com |

| Tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidine | Compound 5 | MDA-MB-435 (Melanoma) | 0.027 | mdpi.com |

| Tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidine | Compound 7 | MDA-MB-435 (Melanoma) | 0.038 | mdpi.com |

| Tetrahydroisoquinoline Derivative | Compound 3 | HEPG2 (Liver Cancer) | 0.49 ± 0.04 | nih.gov |

| Tetrahydroisoquinoline Derivative | Compound 9c | HCT116 (Colon Cancer) | 0.61 ± 0.05 | nih.gov |

Research into Diverse Biological Activities of Tetrahydroquinoxaline Derivatives

The tetrahydroquinoxaline scaffold and its close relatives, tetrahydroquinolines and tetrahydroisoquinolines, are versatile structures that have been explored for a wide range of biological activities beyond their anticancer potential. researchgate.net

Antitubercular and Antibacterial Activity: Tetrahydroisoquinoline derivatives have shown a broad spectrum of biological activities, including antitubercular and antibacterial effects. researchgate.net More specifically, molecular docking studies on newly synthesized 5,6,7,8-tetrahydroquinazolines indicated a high binding affinity towards essential enzymes of Mycobacterium tuberculosis, suggesting they are promising candidates for the development of new antitubercular agents. nih.gov

Anti-HIV Activity: The 1,2,3,4-Tetrahydroisoquinoline (THIQ) scaffold is present in many compounds with anti-HIV properties. researchgate.net The (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold has been crucial in developing CXCR4 antagonists, which have potential as anti-HIV drugs. nih.gov

Neuroprotective and Anti-Alzheimer's Activity: Derivatives of tetrahydroisoquinoline have been investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. researchgate.net A series of 5-amino-5,6,7,8-tetrahydroquinolinones were designed as acetylcholinesterase inhibitors, a key target in Alzheimer's therapy. nih.gov

Antidiabetic Potential: Some tetrahydroquinazoline (B156257) derivatives have been predicted through in silico studies to have high inhibitory activity against β-glucosidase, suggesting a novel scaffold for the treatment of diabetes. nih.gov

Cardiovascular and Metabolic Effects: Tetrahydroisoquinoline derivatives have been optimized to act as potent and selective aldosterone (B195564) synthase (CYP11B2) inhibitors, which are of interest for treating conditions like renal and cardiac failure. nih.gov Additionally, tetrahydroquinoline derivatives have been developed as potent antithrombotic agents through the inhibition of factor XIa. nih.gov

Anti-inflammatory Activity: The broad biological profile of tetrahydroisoquinoline derivatives also includes anti-inflammatory effects. researchgate.net

This diverse range of activities underscores the significance of the tetrahydroquinoxaline core structure in medicinal chemistry and drug discovery research. acs.orgresearchgate.net

Antimicrobial Research (Antibacterial, Antifungal, Antitubercular)

Derivatives of the quinoxaline (B1680401) and related heterocyclic scaffolds have been investigated for their potential to combat microbial infections.

Antibacterial Research The addition of an amino group to the quinoxaline structure has been explored as a strategy to enhance antibacterial potency and spectrum. nih.gov For instance, the insertion of amino groups at the C-2 and C-3 positions of the quinoxaline ring has been pursued to generate derivatives with stronger antibacterial activity. nih.gov Furthermore, sulfonamide derivatives, which can be synthesized from a tetrahydroquinoxaline core, are a well-established class of synthetic antibacterial agents. nih.gov

Table 1: Research on Antibacterial Derivatives

| Compound Class | Research Focus | Key Findings | Source |

|---|---|---|---|

| C-2 Amine-Substituted Quinoxaline Analogues | Structural modification of the quinoxaline core to improve antibacterial properties. | The introduction of an amino group can potentially improve water solubility, antibacterial potency, and the spectrum of activity. | nih.gov |

| Tetrahydroquinoxaline Sulfonamide Derivatives | Synthesis of sulfonamides, a known class of antibacterial agents. | Sulfonamides are a significant class of compounds with potential antibacterial activity. | nih.gov |

Antitubercular Research The search for new agents against Mycobacterium tuberculosis has included the investigation of related heterocyclic structures like tetrahydroquinazolines. Molecular docking studies have suggested that these compounds may exhibit inhibitory activity against essential mycobacterial enzymes. nih.gov These enzymes include dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1), which are considered attractive targets for developing new antitubercular drugs. nih.gov

Table 2: Research on Antitubercular Derivatives

| Compound Class | Target/Model | Key Findings | Source |

|---|---|---|---|

| 5,6,7,8-Tetrahydroquinazoline Derivatives | Molecular docking against Mycobacterium tuberculosis enzymes (DHFR, MtPanK, MtDprE1). | Predicted high binding affinity, suggesting potential as candidates for the development of new antitubercular agents. | nih.gov |

Antiviral Research

The broad biological activity of certain quinoxaline derivatives extends to potential antiviral applications. Research has indicated that sulfonamide derivatives, which can be synthesized from the tetrahydroquinoxaline scaffold, possess diverse biological activities, including antiviral properties. nih.gov Additionally, research into structurally related 8-amino-quinoline scaffolds, such as primaquine (B1584692) analogues, has shown antiviral activity, suggesting a potential avenue for investigation for aminated tetrahydroquinoxalines.

Table 3: Research on Antiviral Derivatives

| Compound Class | Research Focus | Key Findings | Source |

|---|---|---|---|

| Tetrahydroquinoxaline Sulfonamide Derivatives | Exploration of the broad biological activities of sulfonamides. | Sulfonamide derivatives are noted as potential compounds with antiviral activities. | nih.gov |

Antiparasitic Research

Lipophilic inhibitors of dihydrofolate reductase (DHFR) based on a tetrahydroquinazoline skeleton have been synthesized and evaluated for their potential against opportunistic infections. Specifically, 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues have been studied for their inhibitory effects on the DHFR enzyme from parasites like Pneumocystis carinii and Toxoplasma gondii. calpaclab.com

One compound from this series, the 3,4,5-trimethoxybenzyl analogue (compound 5l), completely suppressed the growth of P. carinii trophozoites in a culture over seven days at a concentration of 10 µg/mL. calpaclab.com Furthermore, several compounds from this class, including the 2-methoxybenzyl analogue (5d), demonstrated potent activity against T. gondii tachyzoites in culture, with IC50 values in the range of 0.1-0.5 µM. calpaclab.com

Table 4: Research on Antiparasitic Derivatives

| Compound Class | Target/Model | Key Findings | Source |

|---|---|---|---|

| 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines | Pneumocystis carinii DHFR | The 3,4,5-trimethoxybenzyl analogue (5l) showed an IC50 value of 0.091 µM and completely suppressed trophozoite growth in culture. | calpaclab.com |

| 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines | Toxoplasma gondii DHFR | The 2-methoxybenzyl analogue (5d) showed an IC50 of 0.014 µM against the enzyme. Several analogues had IC50 values of 0.1-0.5 µM against tachyzoites in culture. | calpaclab.com |

Research on Compounds for Neurodegenerative Disorder Models

The tetrahydroquinoxaline scaffold is considered a valuable starting point for the development of drugs targeting neurological disorders. chemimpex.com Research on related heterocyclic structures has shown promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

For Alzheimer's disease models, a series of 5-amino-5,6,7,8-tetrahydroquinolinones were designed as acetylcholinesterase inhibitors. biosynth.com In the context of Parkinson's disease, a novel, highly selective SIRT2 inhibitor based on a 5,6,7,8-tetrahydrobenzo biosynth.comnih.govthieno[2,3-d]pyrimidin-4(3H)-one core (ICL-SIRT078) was found to have a significant neuroprotective effect in a cellular model of Parkinsonian neuronal cell death. nih.gov

Table 5: Research on Derivatives for Neurodegenerative Disorder Models

| Compound Class/Derivative | Disease Model | Mechanism/Target | Key Findings | Source |

|---|---|---|---|---|

| 5-Amino-5,6,7,8-tetrahydroquinolinones | Alzheimer's Disease | Acetylcholinesterase inhibition. | Compounds were shown to inhibit acetylcholinesterase in vitro. | biosynth.com |

| ICL-SIRT078 (tetrahydrobenzo biosynth.comnih.govthieno[2,3-d]pyrimidin-4(3H)-one derivative) | Parkinson's Disease | SIRT2 inhibition. | Exhibited a significant neuroprotective effect in a lactacystin-induced neuronal cell death model. | nih.gov |

Anti-inflammatory Research

The potential of 5,6,7,8-Tetrahydroquinoxaline as a scaffold for anti-inflammatory agents has been noted. chemimpex.com Research into derivatives of quinoxaline and the structurally similar tetrahydroquinoline has yielded compounds with significant anti-inflammatory activity.

Novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been synthesized and shown to be inhibitors of soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. One such derivative demonstrated an in vivo anti-inflammatory effect of 41% in a carrageenan-induced edema model. Similarly, a series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles were synthesized, and docking studies identified them as potential inhibitors of p38 mitogen-activated protein kinase (MAPK), a key target in inflammation research. Subsequent in vivo testing confirmed that some of these compounds exhibited significant anti-inflammatory activity.

Table 6: Research on Anti-inflammatory Derivatives

| Compound Class | Target/Model | Key Findings | Source |

|---|---|---|---|

| Quinoxaline and Quinoxaline 1,4-di-N-oxide derivatives | Soybean lipoxygenase (LOX) inhibition; Carrageenan-induced edema model. | Compounds showed promising in vitro inhibition of LOX and one derivative exhibited a 41% anti-inflammatory effect in vivo. | |

| 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles | p38 Mitogen Activated Protein Kinase (MAPK) docking; In vivo prostaglandin (B15479496) inhibition. | Derivatives were identified as potential p38 MAPK inhibitors and showed significant in vivo anti-inflammatory activity. |

Antioxidant Research

The investigation of quinoxaline derivatives has also extended to their potential antioxidant properties. In one study, novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives were synthesized and tested, revealing significant radical scavenging activities. In a separate study, a series of novel thiazolo-quinazoline derivatives were synthesized and screened for their antioxidant capacity using DPPH radical, nitric oxide scavenging, and hydrogen peroxide scavenging assays, with several compounds showing potent activity.

Table 7: Research on Antioxidant Derivatives

| Compound Class | Assay/Model | Key Findings | Source |

|---|---|---|---|

| Quinoxaline and Quinoxaline 1,4-di-N-oxide derivatives | Radical scavenging assays. | The tested compounds presented important scavenging activities. | |

| Thiazolo quinazoline (B50416) derivatives | DPPH radical, nitric oxide, and hydrogen peroxide scavenging assays. | Several synthesized compounds were found to have potent antioxidant activity. |

Research on Cardiovascular Disease-Related Protein Inhibition

While direct research on this compound for cardiovascular applications is limited, studies on structurally isomeric compounds provide insight into the potential of this chemical scaffold. Rho kinase (ROCK) has emerged as a promising drug target for cardiovascular diseases like hypertension. Research into tetrahydroisoquinoline derivatives, which are structural isomers of tetrahydroquinoxalines, has led to the discovery of highly potent and selective Rho kinase inhibitors. One lead compound from this series demonstrated subnanomolar potency in ROCK-II enzyme assays and was effective in an in vivo model of intraocular pressure, which is relevant to glaucoma.

Other studies on substituted tetrahydroisoquinolines have shown they can inhibit [3H]-nitrendipine binding to L-type calcium channels and block high KCl-induced contraction of rat aorta, indicating a potential mechanism for cardiovascular effects.

Table 8: Research on Cardiovascular-Related Derivatives

| Compound Class | Target/Model | Key Findings | Source |

|---|---|---|---|

| Tetrahydroisoquinoline derivatives | Rho kinase (ROCK) inhibition. | Identified novel, potent, and highly selective ROCK inhibitors. A lead compound had subnanomolar potency against ROCK-II. | |

| Substituted Tetrahydroisoquinolines | L-type calcium channels; Rat aorta contraction. | Compounds inhibited [3H]-nitrendipine binding and KCl-induced aorta contraction, suggesting interaction with calcium channels. |

Broader Research Context and Future Directions

Comparative Studies with Other Tetrahydroquinoline and Tetrahydroisoquinoline Scaffolds in Medicinal Chemistry

In medicinal chemistry, the design of novel therapeutics often relies on the strategy of bioisosterism, where a part of a molecule is replaced by a group with similar physical or chemical properties to enhance or modify its biological activity. researchgate.netfiveable.me The 1,2,3,4-tetrahydroquinoxaline (B1293668) scaffold is a classic bioisostere of the well-established tetrahydroquinoline and tetrahydroisoquinoline frameworks. nih.govufrj.br These latter two are considered "privileged scaffolds" due to their prevalence in a wide array of natural products and pharmacologically active compounds. nih.govnih.govacs.org

Tetrahydroquinolines and tetrahydroisoquinolines are core components of drugs targeting a range of conditions, including cancer, neurodegenerative disorders, and infectious diseases. rsc.orgacs.orgresearchgate.netrsc.orgmdpi.comnuph.edu.ua Their rigid bicyclic structure provides a well-defined three-dimensional shape for orienting functional groups to interact with biological targets. nih.govnih.gov

The substitution of a carbon atom in the heterocyclic ring of a tetrahydroquinoline or tetrahydroisoquinoline with a nitrogen atom to form a tetrahydroquinoxaline introduces significant changes. This modification alters the molecule's electronic distribution, hydrogen bonding capabilities, polarity, and metabolic profile. nih.gov The additional nitrogen atom can act as a hydrogen bond acceptor, a feature that medicinal chemists can exploit to forge new or stronger interactions with a protein target, potentially leading to improved potency or selectivity. nuph.edu.ua Structure-activity relationship (SAR) studies on all three scaffolds are crucial for understanding how these subtle structural changes translate into distinct biological outcomes. rsc.orgrsc.orgnih.govnih.govnih.gov

| Scaffold | Core Structure | Key Bioisosteric Difference | Common Medicinal Chemistry Applications |

| Tetrahydroquinoline | Fused benzene (B151609) and piperidine (B6355638) rings | Contains one nitrogen atom in the heterocyclic ring | Anticancer, anti-inflammatory, neurotropic agents. nih.govresearchgate.netmdpi.com |

| Tetrahydroisoquinoline | Fused benzene and piperidine rings (isomeric) | Contains one nitrogen atom in the heterocyclic ring | Anticancer, antimalarial, anti-HIV, neuroprotective agents. nih.govrsc.orgrsc.org |

| Tetrahydroquinoxaline | Fused benzene and dihydropyrazine (B8608421) rings | Contains two nitrogen atoms in the heterocyclic ring | CETP inhibitors, kinase inhibitors, antibacterial agents. nih.govrsc.orgnih.gov |

Role of Quinoxaline (B1680401) and Tetrahydroquinoxaline Derivatives in Materials Science Research (e.g., Electron-Transporting Materials)

Beyond pharmaceuticals, the quinoxaline core and its derivatives have carved out a significant niche in materials science, particularly in the field of organic electronics. ipp.ptmdpi.com The fully aromatic quinoxaline is noted for its electron-deficient character, a property conferred by the two nitrogen atoms in the pyrazine (B50134) ring. nih.gov This feature makes quinoxaline-based molecules excellent candidates for use as electron-transporting materials (ETMs) and non-fullerene acceptors in devices like organic light-emitting diodes (OLEDs) and organic solar cells. nih.govresearchgate.net

The introduction of a saturated ring to form a tetrahydroquinoxaline scaffold provides a powerful tool for fine-tuning the material's properties. While the electron-transporting nature of the core is retained, the tetrahedral carbons of the saturated ring disrupt planarity. This can be advantageous in solid-state applications by altering intermolecular packing, which can help prevent fluorescence quenching and control the morphology of thin films. Researchers are actively exploring how modifications to the tetrahydroquinoxaline scaffold, such as in tetrahydroquinoxaline-integrated organo-boron emitters, can enhance the performance of OLEDs by improving characteristics like thermally activated delayed fluorescence (TADF). researchgate.net The versatility of the quinoxaline family allows for precise tuning of energy levels (LUMO) and charge carrier mobility through strategic functionalization, making them highly adaptable for various electronic applications. nih.govrsc.org

Advanced Synthetic Method Development for Enhanced Enantioselectivity and Sustainability

The biological activity of (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine is intrinsically linked to its chirality. Therefore, developing synthetic methods that produce this specific enantiomer in high purity is a major goal. Modern organic synthesis has moved beyond classical methods, which often require inefficient resolution of racemic mixtures, toward catalytic asymmetric synthesis. nih.gov

Asymmetric hydrogenation and transfer hydrogenation are among the most direct and efficient strategies for producing chiral tetrahydroquinoxalines. nih.govmdpi.com These reactions employ transition-metal catalysts, such as those based on Iridium (Ir) or Rhodium (Rh), combined with chiral ligands. nih.govnih.govrsc.org Such catalytic systems can achieve excellent enantioselectivity, often yielding the desired product with over 98-99% enantiomeric excess (ee). nih.govrsc.org

Integration of Computational and Experimental Approaches in Design and Discovery

The modern research and discovery pipeline for novel bioactive compounds heavily relies on the synergy between computational (in silico) and experimental methods. nih.gov This integrated approach accelerates the design-make-test-analyze cycle, making the search for new molecules more efficient and rational. For quinoxaline-based compounds, this strategy has been widely adopted. nih.govrsc.org

Computational tools like molecular docking are used to predict how different derivatives of a scaffold might bind to a biological target, such as a protein kinase or a receptor. nih.govjohnshopkins.eduresearchgate.net These simulations provide crucial insights into the potential binding modes and key interactions, helping chemists to prioritize which compounds to synthesize. researchgate.net Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can flag potential liabilities early in the design process, saving time and resources. nih.govnih.gov

Future Research Trajectories for this compound and its Derivatives in Chemical Biology and Medicinal Chemistry

The unique properties and synthetic accessibility of the this compound scaffold position it as a valuable starting point for future research in both chemical biology and medicinal chemistry.

In chemical biology , derivatives of this amine can be developed into sophisticated molecular probes to investigate biological systems. By conjugating the scaffold to reporter molecules like fluorophores or biotin, researchers can create tools to visualize and track the localization and interactions of its protein targets in living cells. Photo-activatable or clickable versions of the molecule could be used in chemoproteomics experiments to identify novel binding partners, thereby uncovering new biological roles and therapeutic targets.

In medicinal chemistry , the primary trajectory will be the continued exploration of this scaffold for new therapeutic agents. Given the wide range of biological activities reported for quinoxaline-based compounds, including anticancer, antiviral, and antibacterial effects, there is vast potential. nih.govipp.ptrsc.org Future work will likely involve the synthesis of large, diverse libraries of derivatives for high-throughput screening against a broad panel of disease targets. Specific areas of high unmet need, such as drug-resistant infections and neurodegenerative diseases, represent particularly promising avenues for investigation. Furthermore, the development of derivatives as modulators of complex targets like epigenetic enzymes or protein-protein interactions remains a compelling goal. The synthetic versatility of the core makes it an ideal platform for further structure-activity relationship studies to create the next generation of targeted therapies. nih.gov

Q & A

Q. Q: What are the primary methods for synthesizing enantiopure (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine, and how can its stereochemical purity be validated?

A: Synthesis typically involves:

- Chiral resolution : Racemic mixtures are separated using chiral resolving agents (e.g., tartaric acid derivatives) to isolate the (R)-enantiomer .

- Asymmetric synthesis : Stereoselective approaches employ chiral catalysts (e.g., transition-metal complexes with chiral ligands) to directly introduce the desired (R)-configuration during ring closure or amine functionalization .

Validation : - NMR spectroscopy (e.g., NOE experiments) identifies spatial arrangements of protons.

- Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) confirm absolute configuration by correlating spectral data with computational models .

Advanced Functionalization

Q. Q: How can the amine group in this compound be selectively modified for catalytic or biological applications?

A: The primary amine is reactive under controlled conditions:

- N-Alkylation : React with alkyl halides in the presence of a base (e.g., K₂CO₃) to introduce substituents while preserving chirality .

- Coordination chemistry : Use phosphine-containing derivatives (e.g., diphenylphosphinoethyl arms) to create ligands for transition-metal catalysts (e.g., Ir(III) or Fe(II) complexes) .

Note : Protect the aromatic ring during reactions using temporary protecting groups (e.g., Boc for amines) to avoid side reactions .

Structural Analysis Challenges

Q. Q: What structural ambiguities arise in characterizing substituted derivatives of this compound, and how are they resolved?

A: Key challenges include:

- Conformational flexibility : The tetrahydroquinoxaline ring adopts multiple conformers, complicating NMR interpretation. X-ray crystallography provides definitive bond angles and torsional preferences .

- Electronic effects of substituents : Electron-withdrawing groups (e.g., CF₃) alter reactivity and spectroscopic signatures. DFT calculations correlate experimental data (e.g., IR, UV-Vis) with electronic structures .

Advanced Applications in Catalysis

Q. Q: How do (R)-configured derivatives perform in asymmetric catalysis compared to other chiral amines?

A: The rigid tetrahydroquinoxaline scaffold enhances stereochemical control:

- Iron(II) complexes : Catalyze ε-caprolactone polymerization with high enantioselectivity (>90% ee) due to the ligand’s steric and electronic tuning .

- Iridium(III) complexes : Exhibit strong circularly polarized luminescence (CPL) , useful in optoelectronic devices. The (R)-configuration improves quantum yield by 20–30% compared to (S)-enantiomers .

Biological Activity and SAR Studies

Q. Q: What structural features of this compound are critical for its reported anticancer activity?

A: Structure-activity relationship (SAR) studies highlight:

- Amine group : Essential for binding to CXCR4 receptors (a target in metastasis). N-Methylation reduces potency by 50% .

- Aromatic ring : Electron-rich substituents (e.g., OMe) enhance solubility and bioavailability but may reduce membrane permeability .

Methodology : - In vitro assays : Test cytotoxicity against cancer cell lines (e.g., HeLa) with IC₅₀ values typically <10 µM for active derivatives .

Addressing Contradictory Data

Q. Q: How to resolve discrepancies in reported catalytic efficiencies of metal complexes derived from this compound?

A: Variations arise from:

- Ligand purity : Trace impurities (e.g., residual solvents) alter catalytic activity. Validate purity via HPLC-MS before use .

- Reaction conditions : Small changes in temperature or solvent polarity (e.g., THF vs. DCM) significantly impact enantioselectivity. Replicate experiments under strictly controlled conditions .

Analytical Method Development

Q. Q: What advanced techniques are used to quantify trace enantiomeric impurities in bulk samples?

A:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) for baseline separation of (R)- and (S)-enantiomers .

- Mass spectrometry (MS) : Coupled with ion mobility (IM-MS) distinguishes diastereomers based on collision cross-sections .

Stability and Degradation Pathways

Q. Q: Under what conditions does this compound degrade, and how is stability monitored?

A:

- Oxidative degradation : Exposure to O₂ or light generates quinoxaline derivatives. Store under argon at −20°C .

- Hydrolysis : The amine group reacts with moisture in acidic/basic conditions. Monitor via TLC or ¹H NMR for new peaks at δ 7.5–8.5 ppm (aromatic protons) .

Regulatory Considerations

Q. Q: Are there restrictions on using this compound in pharmaceutical research due to structural similarities to regulated substances?

A: While not directly regulated, derivatives with fluorinated or nitro groups may fall under REACH or EPA guidelines. Conduct toxicity screenings (e.g., Ames test) early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products